![molecular formula C6H5N3O B1417570 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 31591-86-3](/img/structure/B1417570.png)

1H-pyrazolo[3,4-b]pyridin-4-ol

概要

説明

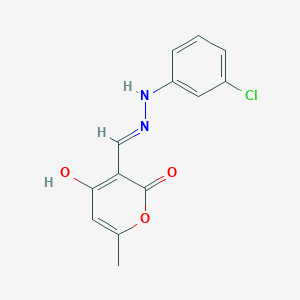

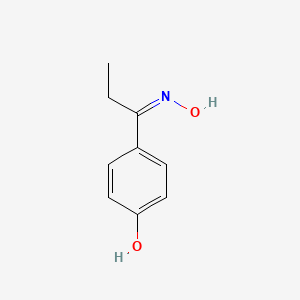

1H-Pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 and its IUPAC name is 3H-pyrazolo[3,4-b]pyridin-4-ol .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridin-4-ol is composed of a pyrazole and a pyridine ring . It presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridin-4-ol are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-b]pyridin-4-ol is a solid compound . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

-

Scientific Field : Biomedical Applications

- Summary of Application : 1H-Pyrazolo[3,4-b]pyridines, including “1H-pyrazolo[3,4-b]pyridin-4-ol”, are a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : These compounds have various biomedical applications, but the specific results or outcomes depend on the specific research study .

-

Scientific Field : Cancer Research

- Summary of Application : 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression cause cancer .

- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results or Outcomes : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

-

Scientific Field : Antiviral and Antibacterial Research

- Summary of Application : Pyrazolo[3,4-b]pyridine-based derivatives, including “1H-pyrazolo[3,4-b]pyridin-4-ol”, have been reported to exhibit potent antiviral and antibacterial properties .

- Methods of Application : The specific methods of application depend on the specific research study .

- Results or Outcomes : The specific results or outcomes depend on the specific research study .

-

Scientific Field : Enzyme Inhibition

- Summary of Application : These compounds have been reported to inhibit important enzymes, such as phosphodiesterase-4 and neutrophil elastase .

- Methods of Application : The specific methods of application depend on the specific research study .

- Results or Outcomes : The specific results or outcomes depend on the specific research study .

-

Scientific Field : Ligand Research

- Summary of Application : These compounds have been reported to serve as ligands for A1-adenosine and prostaglandin E2 receptor 1 .

- Methods of Application : The specific methods of application depend on the specific research study .

- Results or Outcomes : The specific results or outcomes depend on the specific research study .

-

Scientific Field : Antimicrobial Research

- Summary of Application : Pyrazolo[3,4-b]pyridine and its derivatives are known to possess a broad range of biological activities, including antimicrobial properties .

- Methods of Application : The specific methods of application depend on the specific research study .

- Results or Outcomes : The specific results or outcomes depend on the specific research study .

-

Scientific Field : Anxiolytic Drugs

- Summary of Application : 1H-pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate .

- Methods of Application : The specific methods of application depend on the specific research study .

- Results or Outcomes : The specific results or outcomes depend on the specific research study .

-

Scientific Field : Treatment of Pulmonary Hypertension

- Summary of Application : 1H-pyrazolo[3,4-b]pyridine derivatives are used in the treatment of pulmonary hypertension .

- Methods of Application : The specific methods of application depend on the specific research study .

- Results or Outcomes : The specific results or outcomes depend on the specific research study .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1,7-dihydropyrazolo[3,4-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWCKMMKPOGURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazolo[3,4-b]pyridin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)

![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)

![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)